molecular formula C22H30O2 B602012 (8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol CAS No. 176254-10-7

(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol

Cat. No.: B602012
CAS No.: 176254-10-7
M. Wt: 326.48
Attention: For research use only. Not for human or veterinary use.
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Description

Norgestrel impurity

Mechanism of Action

Target of Action

Levonorgestrel Impurity S, also known as Levonorgestrel, primarily targets the progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy. By binding to these receptors, Levonorgestrel can influence the hormonal balance in the body .

Mode of Action

Levonorgestrel binds to the progesterone and androgen receptors, slowing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This interaction results in changes in the hormonal environment, which can prevent ovulation and make the cervical mucus less hospitable to sperm .

Biochemical Pathways

The primary biochemical pathway affected by Levonorgestrel is the hypothalamic-pituitary-gonadal axis. By slowing the release of GnRH, Levonorgestrel reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), hormones that are essential for ovulation . This can prevent the maturation and release of the egg from the ovary, thereby preventing fertilization .

Pharmacokinetics

Levonorgestrel is absorbed immediately in the interstitial fluids when it is inserted as a subdermal implant . The maximum concentration of Levonorgestrel is attained within 2-3 days after insertion of the subdermal implant . After oral administration of a 0.75 mg dose, the maximum concentration is reached within an hour .

Result of Action

The primary result of Levonorgestrel’s action is the prevention of pregnancy. By inhibiting ovulation and altering the cervical mucus, Levonorgestrel makes it less likely for fertilization to occur .

Action Environment

The action of Levonorgestrel can be influenced by various environmental factors. For example, the presence of other medications can affect the absorption, distribution, metabolism, and excretion of Levonorgestrel. Additionally, individual factors such as age, health status, and genetic factors can also influence the efficacy and stability of Levonorgestrel .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,6,14,17-20,23H,4,7-13H2,1,3H3/t17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDZOSISUWLMOH-ZCPXKWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176254-10-7
Record name 13-Ethyl-3-methoxy-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176254107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-ETHYL-3-METHOXY-18,19-DINOR-17.ALPHA.-PREGNA-3,5-DIEN-20-YN-17-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4H49UF3PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Reactant of Route 2
Reactant of Route 2
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Reactant of Route 3
Reactant of Route 3
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Reactant of Route 4
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Reactant of Route 5
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol
Reactant of Route 6
(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol

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